molecular formula C22H17BrClNO3 B11418526 5-bromo-N-(3-chlorobenzyl)-N-(furan-2-ylmethyl)-3-methyl-1-benzofuran-2-carboxamide

5-bromo-N-(3-chlorobenzyl)-N-(furan-2-ylmethyl)-3-methyl-1-benzofuran-2-carboxamide

Cat. No.: B11418526
M. Wt: 458.7 g/mol
InChI Key: ODUMEUDCPQWTCK-UHFFFAOYSA-N
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Description

5-bromo-N-(3-chlorobenzyl)-N-(furan-2-ylmethyl)-3-methyl-1-benzofuran-2-carboxamide is a synthetic organic compound. It is characterized by the presence of multiple functional groups, including a bromine atom, a chlorobenzyl group, a furan ring, and a benzofuran core. Compounds like this are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(3-chlorobenzyl)-N-(furan-2-ylmethyl)-3-methyl-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Benzofuran Core: This could involve cyclization reactions starting from suitable precursors.

    Introduction of the Bromine Atom: Bromination reactions using reagents like bromine or N-bromosuccinimide (NBS).

    Attachment of the Chlorobenzyl Group: This might involve nucleophilic substitution reactions.

    Attachment of the Furan-2-ylmethyl Group: This could involve coupling reactions using reagents like furan-2-ylmethyl halides.

    Formation of the Carboxamide Group: This might involve amide bond formation using reagents like carbodiimides.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and process intensification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the furan ring or the benzofuran core.

    Reduction: Reduction reactions could target the carboxamide group or the aromatic rings.

    Substitution: The bromine and chlorine atoms could be targets for nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols, electrophiles like alkyl halides.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could yield amine derivatives.

Scientific Research Applications

5-bromo-N-(3-chlorobenzyl)-N-(furan-2-ylmethyl)-3-methyl-1-benzofuran-2-carboxamide could have various applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways or as a potential lead compound in drug discovery.

    Medicine: Potential therapeutic applications, depending on its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme and prevent substrate binding. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-N-(3-chlorobenzyl)-N-(furan-2-ylmethyl)-3-methyl-1-benzofuran-2-carboxamide: could be compared with other benzofuran derivatives, such as:

Uniqueness

The presence of the specific combination of functional groups (bromine, chlorobenzyl, furan-2-ylmethyl) might confer unique biological activities or chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C22H17BrClNO3

Molecular Weight

458.7 g/mol

IUPAC Name

5-bromo-N-[(3-chlorophenyl)methyl]-N-(furan-2-ylmethyl)-3-methyl-1-benzofuran-2-carboxamide

InChI

InChI=1S/C22H17BrClNO3/c1-14-19-11-16(23)7-8-20(19)28-21(14)22(26)25(13-18-6-3-9-27-18)12-15-4-2-5-17(24)10-15/h2-11H,12-13H2,1H3

InChI Key

ODUMEUDCPQWTCK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)Br)C(=O)N(CC3=CC(=CC=C3)Cl)CC4=CC=CO4

Origin of Product

United States

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